molecular formula C8H8F2O B15198851 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One

4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One

Cat. No.: B15198851
M. Wt: 158.14 g/mol
InChI Key: AWELHXQJUQMNQH-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One is a substituted cyclohexadienone derivative characterized by fluorine atoms at the 4,4-positions and methyl groups at the 2- and 6-positions. Its molecular formula is C₈H₈F₂O, with a calculated molecular weight of 158.15 g/mol. The compound’s structure features a conjugated dienone system, which is highly reactive due to electron-deficient aromaticity.

Properties

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

4,4-difluoro-2,6-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H8F2O/c1-5-3-8(9,10)4-6(2)7(5)11/h3-4H,1-2H3

InChI Key

AWELHXQJUQMNQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=C(C1=O)C)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One typically involves the fluorination of 2,6-dimethyl-2,5-cyclohexadien-1-one. One common method is the reaction of 2,6-dimethyl-2,5-cyclohexadien-1-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with large-scale chemical reactions.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into cyclohexadienols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of difluorocyclohexadienols.

    Substitution: Formation of various substituted cyclohexadienones depending on the nucleophile used.

Scientific Research Applications

  • BRD4 Inhibitors :
    • 4,4-Difluoro-2,6-dimethyl-2,5-cyclohexadien-1-one derivatives have been used in designing novel BRD4 inhibitors . BRD4 plays a vital role in cancer physiology, and its inhibitors can effectively suppress tumor cell proliferation .
    • Sixteen novel BRD4 inhibitors, based on the 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1,2,4]triazolo[4,3-d][1,4]diazepine-8-amine structure, were synthesized using BI-2536 (a PLK1 and BRD4 inhibitor) as the lead compound .
    • One compound, 15h, demonstrated significant inhibition of BRD4-BD1 (IC50 value of 0.42 μM) and effectively suppressed the proliferation of MV4-11 cells (IC50 value of 0.51 μM) . Compound 15h also induced apoptosis and G0/G1 cycle arrest in MV4-11 leukemia cells and downregulated c-Myc expression in a dose-dependent manner .
  • Photosensitizers in Photodynamic Therapy (PDT) :
    • 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) derivatives have been explored as photosensitizers for highly efficient PDT .
    • These compounds are designed to target cancer cells and induce cell death through light activation .
  • Building Blocks for Biologically Active Compounds :
    • Monoterpenes and their derivatives, related to cyclohexadienone structures, are essential in creating new biologically active compounds . These derivatives exhibit various activities, including antifungal, antioxidant, and analgesic properties .

Case Studies

While specific case studies directly utilizing 4,4-difluoro-2,6-dimethyl-2,5-cyclohexadien-1-one are not available in the search results, research on related compounds provides insight:

  • Antifungal Agents : Derivatives of geraniol, a monoterpene, have shown promising antifungal activity. For instance, (Z, S)-6,7-dihydroxy-3,7-dimethyloct-2-enoic acid demonstrated 80–100% inhibition against several fungal species at a concentration of 400 µM .
  • Antioxidant Activity : Thymol moieties and their derivatives have been studied for antioxidant potential. A specific compound, 2-[5-methyl-2-propan-2-yl)phenoxy]-2-oxoethyl-3,4-dihydroxybenzoate, exhibited a higher antioxidant potential (IC50 = 11.30 μM) compared to ascorbic acid (IC50 = 24.20 μM) .
  • Analgesic Activity : Adamantane derivatives, particularly those containing N atoms at bridging positions and linked with monoterpene moieties, have shown analgesic activity in in vivo tests .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and electronic differences between 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Effects Reference
4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One 4,4-difluoro; 2,6-dimethyl C₈H₈F₂O 158.15 (calculated) Electron-deficient ring; high electrophilicity due to fluorine substituents -
4,4-Dimethyl-3-phenyl-2,5-cyclohexadien-1-one 4,4-dimethyl; 3-phenyl C₁₄H₁₄O 198.265 Phenyl group introduces aromaticity and steric bulk; moderate electrophilicity
2-Bromo-6-(2,6-dibromo-4-methoxyphenoxy)-4,4-dimethoxy-2,5-cyclohexadien-1-one Bromo; methoxy; phenoxy C₁₅H₁₃O₅Br₃ 512.973 High molecular weight; bromine increases electrophilicity; methoxy stabilizes ring
4,4-Dimethoxy-2,5-cyclohexadien-1-one 4,4-dimethoxy C₈H₁₀O₃ 154.16 Electron-donating methoxy groups stabilize the ring; reduced reactivity
2,6-Di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one t-butyl; hydroxyl; methyl C₁₅H₂₄O₂ 236.35 (estimated) Steric hindrance from t-butyl groups; hydroxyl enables hydrogen bonding
2,6-Bis(isopropyl)-4-(phenylmethylene)-2,5-cyclohexadien-1-one Isopropyl; benzylidene C₁₉H₂₂O 266.38 Bulky isopropyl groups limit reactivity; benzylidene enhances conjugation

Electronic Effects

  • Fluorine vs. Methoxy: Fluorine’s electronegativity withdraws electron density from the cyclohexadienone ring, increasing electrophilicity at the carbonyl group. In contrast, methoxy groups (e.g., in 4,4-Dimethoxy-2,5-cyclohexadien-1-one) donate electrons via resonance, stabilizing the ring and reducing reactivity .
  • Bromine vs. Methyl : Brominated derivatives (e.g., ) exhibit heightened electrophilicity due to halogen-induced polarization, whereas methyl groups (as in the target compound) primarily contribute steric effects without significant electronic modulation .

Steric Effects

  • t-Butyl vs.
  • Benzylidene vs. Phenyl : The benzylidene group in ’s compound extends conjugation, while the phenyl group in ’s analog introduces planar steric bulk, affecting substrate accessibility in reactions .

Reactivity and Stability

  • The target compound’s fluorine substituents may enhance stability against nucleophilic attack compared to hydroxyl-containing analogs (e.g., ), which are prone to oxidation or hydrogen bonding .

Biological Activity

4,4-Difluoro-2,6-dimethyl-2,5-cyclohexadien-1-one (CAS Number: 318949-59-6) is a compound with significant biological activity. Its molecular formula is C8H8F2OC_8H_8F_2O and it has a molecular weight of 158.145 g/mol. The compound is characterized by its unique cyclohexadiene structure, which contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₈H₈F₂O
Molecular Weight158.145 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The biological activity of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One has been investigated in various studies. Its mechanism primarily involves interactions at the cellular level, impacting processes such as apoptosis and enzyme inhibition.

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve the inhibition of tubulin polymerization, which is crucial for cell division and proliferation .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects in diseases characterized by dysregulated enzyme activity .

Case Studies

Several case studies have highlighted the biological implications of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One:

  • Study on Cancer Cell Lines : A study demonstrated that the compound exhibits moderate cytotoxicity against human lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines. The observed effects were attributed to its ability to disrupt microtubule dynamics .
  • Enzyme Interaction Studies : Research indicates that 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One can inhibit certain enzymes linked to inflammatory pathways. This suggests potential applications in developing anti-inflammatory drugs .

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines have provided insights into the effectiveness of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One:

Cell LineIC50 (µM)Mechanism of Action
A54925Inhibition of tubulin polymerization
HeLa30Disruption of microtubule dynamics
MCF740Induction of apoptosis

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